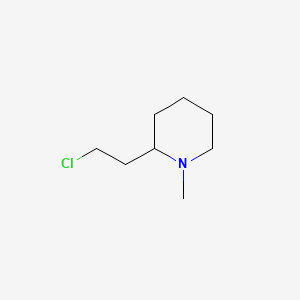

2-(2-Chloroethyl)-1-methylpiperidine

説明

Contextualization within Piperidine (B6355638) Derivatives and Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, form the backbone of a vast array of natural products and synthetic molecules. Among these, the piperidine moiety, a saturated six-membered ring containing one nitrogen atom, is one of the most significant synthetic fragments in drug design and plays a crucial role in the pharmaceutical industry. mdpi.com

2-(2-Chloroethyl)-1-methylpiperidine is a disubstituted piperidine derivative. It features a methyl group attached to the nitrogen atom (position 1) and a 2-chloroethyl group at position 2 of the ring. This substitution pattern makes it a chiral molecule and a member of the broad class of heterocyclic amines. Its structure combines the stable, and often desirable, piperidine scaffold with a reactive alkyl chloride functional group, setting the stage for its chemical utility.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. Its utility is derived from the chloroethyl side chain, which serves as a reactive handle for constructing more complex molecules. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack.

This reactivity allows for a variety of nucleophilic substitution reactions where the chlorine is displaced by other atoms or functional groups. This is a common strategy for elaborating molecular structures. For instance, a similar intermediate, 1-(2-chloroethyl) piperidine hydrochloride, is used to functionalize larger molecules, such as in the synthesis of substituted nickel(II) salphen complexes. researchgate.net This highlights how the chloroethylpiperidine unit can be appended to other scaffolds.

The general synthetic approach to this class of compounds often involves a two-step process. First, the parent piperidine (in this case, 1-methylpiperidine) is reacted with an ethylene-containing compound to install a hydroxyethyl (B10761427) group, a reaction known as hydroxyethylation. google.com This alcohol intermediate is then converted to the target chloroethyl derivative via reaction with a chlorinating agent, such as thionyl chloride. google.com

The value of this scaffold is evident in the synthesis of numerous active pharmaceutical ingredients (APIs). The closely related compound 1-(2-Chloroethyl)piperidine hydrochloride is a key intermediate in the manufacture of drugs like the antitussive Cloperastine, the spasmolytic Fenpiverinium bromide, the smooth muscle relaxant Pitofenone, and the osteoporosis medication Raloxifene. ganeshremedies.com This demonstrates the importance of the chloroethylpiperidine building block in assembling a diverse range of therapeutic agents.

Table 1: Physicochemical Properties of this compound Hydrochloride This table presents data for the hydrochloride salt form of the compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 58878-37-8 | pharmaffiliates.comaceschem.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₇Cl₂N | pharmaffiliates.comaceschem.com |

| Molecular Weight | 198.13 g/mol | pharmaffiliates.comaceschem.com |

| IUPAC Name | This compound;hydrochloride | |

| Form | Powder / Off-White Solid | sigmaaldrich.com |

| Melting Point | 133-137 °C | sigmaaldrich.com |

| InChI Key | WVBKLELBSWJXAT-UHFFFAOYSA-N | sigmaaldrich.com |

Overview of Chemical Research Trajectories Involving the Compound

Research endeavors utilizing this compound and its structural isomers are predominantly found in applied and medicinal chemistry. A significant research trajectory involves its use as a precursor for synthesizing novel ligands for biological targets.

One prominent area of investigation is the development of ligands for sigma (σ) receptors, which are implicated in various cellular functions and are targets for cancer therapeutics. d-nb.infonih.gov In the synthesis of novel σ1 receptor ligands, the 1-methylpiperidine (B42303) moiety has been identified as a key structural feature for achieving high binding affinity and selectivity over the σ2 subtype. d-nb.infonih.gov Researchers synthesize series of new molecules based on this scaffold to explore structure-activity relationships, aiming to develop compounds with potent antiproliferative effects against cancer cell lines, such as human prostate cancer cells. d-nb.infonih.gov

The general strategy involves using this compound or a similar precursor to introduce the N-methylated piperidine ring into a larger molecular framework. By systematically modifying other parts of the molecule, scientists can fine-tune the compound's properties to optimize its biological activity.

Furthermore, the broader class of chloroethylpiperidines serves as crucial reagents in the synthesis of agrochemicals, including pesticides and herbicides. lookchem.com This points to a research trajectory in agricultural science, where new molecules are constantly being developed to improve crop protection and productivity. The versatility of this intermediate ensures its continued relevance in the exploration of new chemical entities for a wide range of scientific applications.

Structure

2D Structure

3D Structure

特性

CAS番号 |

50846-01-0 |

|---|---|

分子式 |

C8H16ClN |

分子量 |

161.67 g/mol |

IUPAC名 |

2-(2-chloroethyl)-1-methylpiperidine |

InChI |

InChI=1S/C8H16ClN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |

InChIキー |

UMYMWCKSANKFPI-UHFFFAOYSA-N |

SMILES |

CN1CCCCC1CCCl |

正規SMILES |

CN1CCCCC1CCCl |

他のCAS番号 |

50846-01-0 |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

Synthetic Methodologies for 2 2 Chloroethyl 1 Methylpiperidine

Foundational Synthetic Routes

The principal methods for synthesizing 2-(2-Chloroethyl)-1-methylpiperidine are centered on nucleophilic substitution and alkylation reactions. These routes provide reliable frameworks for the construction of the target molecule from readily available precursors.

Nucleophilic Substitution Approaches

Nucleophilic substitution represents a core strategy for the synthesis of this compound. youtube.comorganic-chemistry.org This approach involves an electron-rich species (a nucleophile) reacting with an electron-deficient carbon atom, leading to the displacement of a leaving group. In the context of this synthesis, the piperidine (B6355638) nitrogen acts as the nucleophile.

A direct method for synthesizing the target compound involves the reaction of 1-methylpiperidine (B42303) with a suitable chloroethylating agent, such as 2-chloroethyl chloride. In this process, the nitrogen atom of the 1-methylpiperidine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing a chloride ion. This reaction falls under the category of N-alkylation. Chloroethylating agents are compounds capable of introducing a 2-chloroethyl group onto a substrate. nih.gov

A widely employed and well-documented method for preparing this compound is a two-step process that proceeds through a hydroxyethyl (B10761427) intermediate. google.com

The initial step is the hydroxyethylation of the starting material. This is followed by a chlorination step to yield the final product. The general scheme for this pathway is as follows:

Step 1: Formation of the Hydroxyethyl Intermediate: 1-Methylpiperidine is reacted with a precursor, typically ethylene chlorohydrin (2-chloroethanol), to form the intermediate compound, 2-(2-hydroxyethyl)-1-methylpiperidine. google.com

Step 2: Chlorination of the Intermediate: The resulting alcohol intermediate is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to replace the hydroxyl group (-OH) with a chlorine atom (-Cl), thereby forming this compound. google.comgoogle.com

This two-step approach is often favored due to its reliability and the ability to control the reaction at each stage, leading to a purer final product.

Table 1: Two-Step Synthesis Pathway

| Step | Reactants | Product | Reagent/Conditions |

|---|---|---|---|

| 1. Hydroxyethylation | 1-Methylpiperidine, Ethylene Chlorohydrin | 2-(2-hydroxyethyl)-1-methylpiperidine | Acid catalyst (e.g., HCl), Solvent (e.g., Ethanol, Methanol), 50-60°C |

Ethylene chlorohydrin, also known as 2-chloroethanol, is a vital precursor in the most common synthetic route for this compound. actylis.comnih.gov It serves as the source of the 2-hydroxyethyl group that is first attached to the piperidine ring. The synthesis involves the reaction of ethylene with hypochlorous acid to produce ethylene chlorohydrin. actylis.com In the subsequent reaction with 1-methylpiperidine, the piperidine nitrogen attacks the carbon atom bearing the hydroxyl group, leading to the formation of the 2-(2-hydroxyethyl)-1-methylpiperidine intermediate. google.com

Alkylation Reactions in Target Compound Formation

The formation of this compound is fundamentally an N-alkylation reaction, where an alkyl group (the 2-chloroethyl group) is attached to the nitrogen atom of the piperidine ring. d-nb.inforesearchgate.net General methods for the N-alkylation of secondary amines like piperidine often involve reacting the amine with an alkyl halide. researchgate.net To facilitate the reaction and neutralize the acid formed, a base such as potassium carbonate or N,N-diisopropylethylamine may be used in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net These conditions can be adapted for the specific synthesis of the target compound, ensuring that the piperidine is effectively alkylated by the chloroethylating agent. researchgate.net

Optimization Strategies for Synthesis

Significant efforts have been made to optimize the synthesis of piperidine derivatives to improve efficiency, increase yields, and simplify the procedure. For this compound, a key optimization is the transition from a two-step process to a one-pot synthesis. google.com

In this optimized approach, the hydroxyethylation of piperidine with ethylene chlorohydrin and the subsequent chlorination of the intermediate with thionyl chloride are performed sequentially in the same reaction vessel without isolating the intermediate alcohol. google.com This method, often carried out in a solvent like toluene, offers several advantages:

Increased Efficiency: It eliminates the need for isolation and purification of the intermediate, saving time and resources.

Reduced Reagent Use: The process can be effective with a significantly smaller excess of thionyl chloride. google.com

Further optimization involves fine-tuning reaction conditions. This includes controlling the temperature, typically between 70°C and 85°C for the chlorination step, and carefully managing the addition of reagents to control the reaction rate and minimize side products. google.com

Table 2: Comparison of Synthetic Strategies

| Parameter | Two-Step Synthesis | Optimized One-Pot Synthesis |

|---|---|---|

| Intermediate Isolation | Yes | No |

| Primary Solvent(s) | Ethanol/Methanol, then Toluene | Toluene google.com |

| Relative Yield | Lower | Higher (avg. 20% increase) google.com |

| Efficiency | Lower | Higher |

| Reagent Consumption | Higher excess of thionyl chloride may be used | Reduced excess of thionyl chloride google.com |

Systematic Variation of Reaction Conditions (Temperature, Solvent Systems, Reagent Stoichiometry)

The synthesis of this compound is predominantly achieved through a two-step process. This process begins with the reaction of 1-methylpiperidine with ethylene chlorohydrin, which is then followed by a chlorination step. The careful control of reaction parameters is paramount to maximizing the yield and purity of the final product.

Temperature: The temperature at which the chlorination step is conducted is a critical factor. Generally, this reaction is carried out at elevated temperatures, typically in the range of 70–85°C. This temperature range is optimal for facilitating the displacement of the hydroxyl group in the intermediate, 2-(2-hydroxyethyl)-1-methylpiperidine, by a chlorine atom.

Solvent Systems: The choice of solvent plays a significant role in the reaction's success. Inert aromatic hydrocarbons, such as toluene, are commonly employed as the solvent for the chlorination step. Toluene is favored for its ability to dissolve the reactants and for its suitable boiling point, which aligns with the optimal reaction temperature range. The use of polar apathetic solvents may also be considered to facilitate the nucleophilic substitution process by solvating the cation.

Reagent Stoichiometry: The molar ratio of the reactants is another key variable that must be carefully controlled. In the initial hydroxyethylation step, the stoichiometry of 1-methylpiperidine to ethylene chlorohydrin will influence the formation of the desired intermediate. Subsequently, in the chlorination step, the amount of the chlorinating agent, such as thionyl chloride, relative to the 2-(2-hydroxyethyl)-1-methylpiperidine intermediate is crucial for driving the reaction to completion while minimizing the formation of byproducts.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Temperature | 70-85°C | Optimal for the chlorination step, promoting the displacement of the hydroxyl group. |

| Solvent | Toluene | Provides a suitable reaction medium with a boiling point that aligns with the required temperature range. |

| Reagent Stoichiometry | Controlled molar ratios | Crucial for maximizing product yield and minimizing byproduct formation. |

Role of Acid and Base Catalysis in Reaction Efficiency

Catalysis is a cornerstone in the efficient synthesis of this compound, with both acid and base catalysis being employed to enhance reaction rates and yields.

Acid Catalysis: In the initial step of the synthesis, the reaction between 1-methylpiperidine and ethylene chlorohydrin is often facilitated by an acid catalyst, such as hydrochloric acid. The acid protonates the hydroxyl group of the ethylene chlorohydrin, making it a better leaving group and thereby promoting the nucleophilic attack by the piperidine nitrogen. This acid-catalyzed approach is a foundational laboratory method for producing the intermediate 2-(2-hydroxyethyl)-1-methylpiperidine.

Base Catalysis: An alternative approach utilizes a mild base, such as potassium carbonate (K₂CO₃), to facilitate the reaction. This method avoids the use of harsh acids. The base deprotonates the alcohol, which enhances its nucleophilicity and allows for efficient substitution at the piperidine nitrogen. While this method can reduce the risk of corrosion and is conducted at lower temperatures (50-60°C), it may necessitate longer reaction times. Basic conditions, for instance using sodium hydroxide (NaOH), can also be employed when reacting 1-methylpiperidine with 2-chloroethyl chloride.

Statistical Design of Experiments for Yield and Purity Enhancement

Comparative Analysis of Synthetic Pathways

Several synthetic pathways for this compound have been developed, each with its own set of advantages and disadvantages in terms of yield, purity, reaction time, and scalability.

Laboratory (Acid-Catalyzed) Method: This traditional two-step method, involving acid-catalyzed hydroxyethylation followed by chlorination, typically affords yields in the range of 85-90% with purities of 95-98%. The reaction time is generally around 3-4 hours. However, the scalability of this method is limited, and byproduct management is a manual process.

Industrial (Continuous-Flow) Method: For large-scale production, a continuous-flow reactor system offers significant advantages. This method can achieve higher yields (90-95%) and exceptional purity (>99%). The reaction time is considerably shorter, at 1-2 hours, and the process is highly scalable. Furthermore, byproduct removal is automated, leading to a more efficient and streamlined process.

Potassium Carbonate (K₂CO₃) Method: The use of potassium carbonate as a mild base presents an alternative pathway. This method results in slightly lower yields (75-80%) and purity (90-92%) compared to the acid-catalyzed and continuous-flow methods. The reaction time is also longer, ranging from 6-8 hours. However, it offers the benefit of avoiding harsh acidic conditions.

| Parameter | Laboratory (Acid-Catalyzed) | Industrial (Continuous-Flow) | K₂CO₃ Method |

|---|---|---|---|

| Yield | 85–90% | 90–95% | 75–80% |

| Reaction Time | 3–4 hours | 1–2 hours | 6–8 hours |

| Purity | 95–98% | >99% | 90–92% |

| Scalability | Limited | High | Moderate |

| Byproduct Management | Manual | Automated | Manual |

Chemical Reactivity and Transformation Mechanisms of 2 2 Chloroethyl 1 Methylpiperidine

Electrophilic Characteristics and Alkylating Potential

2-(2-Chloroethyl)-1-methylpiperidine possesses significant electrophilic characteristics primarily due to the chloroethyl group attached to the piperidine (B6355638) ring. The carbon atom bonded to the chlorine atom is electron-deficient because of the high electronegativity of chlorine, making it susceptible to attack by nucleophiles. This structural feature confers alkylating potential upon the molecule, allowing it to act as an alkylating agent.

Alkylation involves the transfer of an alkyl group from one molecule to another. In the case of this compound, the entire 2-(1-methylpiperidinyl)ethyl group is transferred to a nucleophilic atom, with the chloride ion acting as the leaving group. This reactivity is central to its use as a synthetic intermediate, particularly in the pharmaceutical industry for building more complex molecular architectures. colab.ws For instance, it is a key reagent in the synthesis of certain phenothiazine (B1677639) derivatives used as antipsychotic agents. colab.ws The alkylating capability is not limited to a single class of nucleophiles; the compound can react with various nucleophilic centers, including nitrogen, sulfur, and oxygen atoms.

The reactivity of the chloroethyl group can be influenced by the neighboring piperidine ring. The tertiary amine within the piperidine ring can potentially participate in an intramolecular reaction, leading to the formation of a bicyclic quaternary ammonium (B1175870) salt (an aziridinium (B1262131) ion analog), which can be a highly reactive intermediate itself. However, in many synthetic applications, the intermolecular alkylation of an external nucleophile is the desired pathway.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution, specifically following an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this process, a nucleophile attacks the electrophilic carbon atom of the chloroethyl side chain, displacing the chloride ion.

Reactions with Amine Nucleophiles

This compound readily reacts with primary and secondary amines, which act as potent nitrogen nucleophiles. The lone pair of electrons on the amine's nitrogen atom attacks the carbon bearing the chlorine, forming a new carbon-nitrogen bond and expelling the chloride ion. youtube.comlibretexts.org

A notable application of this reaction is in the synthesis of the antipsychotic drug Thioridazine. colab.ws In a key step, an amine intermediate is alkylated with this compound to introduce the 2-(1-methylpiperidin-2-yl)ethyl side chain onto the phenothiazine core. colab.ws

A general challenge when reacting alkyl halides with amines is the potential for over-alkylation. youtube.com After the initial substitution, the resulting secondary or tertiary amine product is often still nucleophilic and can react with another molecule of the alkylating agent. researchgate.net This can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts. youtube.comresearchgate.net To achieve selective mono-alkylation, reaction conditions such as stoichiometry, temperature, and the use of a suitable base must be carefully controlled.

Table 1: Reaction with Amine Nucleophiles

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary/Secondary Amine (e.g., Phenothiazine amine derivative) | N-substituted piperidine derivative (e.g., Thioridazine precursor) | Nucleophilic Substitution (Alkylation) |

Reactions with Thiol and Sulfhydryl Compound Nucleophiles

Thiols (R-SH) and their conjugate bases, thiolate anions (R-S⁻), are excellent nucleophiles due to the high polarizability and low electronegativity of sulfur. libretexts.org They react efficiently with this compound in a nucleophilic substitution reaction to form thioethers (sulfides). libretexts.org The reaction proceeds via an SN2 mechanism where the sulfur atom attacks the electrophilic carbon, displacing the chloride. libretexts.org

Thiolate anions are even more potent nucleophiles than neutral thiols and are readily formed by treating a thiol with a base. ganeshremedies.com This enhanced nucleophilicity allows the reaction to proceed under milder conditions. This type of transformation is valuable for introducing sulfur-containing functionalities into molecules. While general reactivity is well-established, a common issue can be the further reaction of the product thioether if it contains other reactive sites, or the oxidation of the thiol itself under certain conditions. libretexts.org

Table 2: Reaction with Thiol Nucleophiles

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Thiol (R-SH) or Thiolate (R-S⁻) | 2-(2-(Alkylthio)ethyl)-1-methylpiperidine | Nucleophilic Substitution (Thioether formation) |

Oxidation Reactions Leading to N-Oxide Derivatives

The tertiary nitrogen atom in the 1-methylpiperidine (B42303) ring is susceptible to oxidation. This reaction typically involves treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA). google.comgoogle.com The oxidation results in the formation of this compound N-oxide.

In this transformation, the nitrogen atom's lone pair of electrons attacks the electrophilic oxygen of the oxidant, forming a new N-O bond. N-oxides are often more polar and water-soluble than their parent tertiary amines. In a biological context, the N-oxidation of piperidine derivatives is a known metabolic pathway, which can lead to metabolites like N-hydroxypiperidine and its tautomer, a cyclic nitrone. nih.gov While N-oxidation can be a deactivation pathway for some drugs, in other cases, N-oxides can act as prodrugs that are later reduced back to the active tertiary amine in the body. google.com

Reduction Reactions for Dechlorination

The carbon-chlorine bond in this compound can be cleaved through reductive dechlorination. This process removes the chlorine atom and replaces it with a hydrogen atom, yielding 1-methyl-2-ethylpiperidine. This transformation fundamentally alters the compound's reactivity by removing its primary electrophilic site.

Reductive dechlorination can be achieved using various chemical methods. nih.gov Common laboratory reagents for this purpose include metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), though the latter is generally less reactive towards alkyl halides. Other methods involve catalytic hydrogenation or the use of dissolving metal reductions (e.g., sodium in a protic solvent). The choice of reductant depends on the desired reaction conditions and the presence of other functional groups in the molecule that might also be susceptible to reduction. nih.gov

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The formation of a Grignard reagent from this compound is theoretically possible but highly challenging. The standard preparation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comgoogleapis.com This would theoretically produce 2-(1-methylpiperidin-2-yl)ethylmagnesium chloride.

However, several significant complications arise from the molecular structure:

Intramolecular Reactivity: The tertiary amine nitrogen within the same molecule can act as a Lewis base. It could potentially coordinate with the magnesium surface, hindering the reaction, or it could react with any Grignard reagent that does form.

Intramolecular Cyclization: A more likely side reaction is intramolecular nucleophilic substitution. The lone pair on the piperidine nitrogen can attack the electrophilic carbon of the chloroethyl group, leading to the formation of a spirocyclic quaternary ammonium salt, 1-methyl-1-azoniabicyclo[4.1.0]heptane chloride. This type of cyclization is a known reaction pathway for similar haloamines. ulaval.ca

Basicity of Grignard Reagents: Grignard reagents are strongly basic. If formed, the organometallic center could be protonated by any available acidic protons, which could be an issue depending on the reaction conditions and purity of reagents.

While the formation of Grignard reagents from similar structures like 4-chloro-N-methylpiperidine has been reported for use in syntheses, the 1,4-relationship between the nitrogen and chlorine in that case is very different from the 1,5-relationship in this compound, which favors intramolecular cyclization. google.com Therefore, direct formation of a stable and synthetically useful Grignard reagent from this compound is considered synthetically unviable without specialized protecting group strategies or reaction conditions.

Cyclization and Ring-Closure Reactions Involving the Chloroethyl Moiety

The presence of a nitrogen atom in the piperidine ring and a reactive chloroethyl group at the 2-position facilitates intramolecular cyclization reactions. This process typically involves the nucleophilic attack of the tertiary amine on the electrophilic carbon bearing the chlorine atom, leading to the formation of a bicyclic aziridinium ion.

This transformation is analogous to the cyclization of other 2-chloroethylamines, which are known to form reactive aziridinium intermediates. These intermediates are highly susceptible to nucleophilic attack, which can lead to ring-opening and the formation of various substituted piperidine derivatives. The formation of such bicyclic systems is a key step in the mechanism of action for certain alkylating agents and can be exploited synthetically to create constrained piperidine analogs. d-nb.info

Table 1: Intramolecular Cyclization of this compound

| Reactant | Reaction Type | Product | Significance |

| This compound | Intramolecular Cyclization / Quaternization | 1-methyl-1-azoniabicyclo[4.1.0]heptane chloride | Formation of a reactive bicyclic aziridinium intermediate. |

Derivatization Strategies for Chemical Diversification

The chemical structure of this compound offers multiple avenues for derivatization, primarily through nucleophilic substitution at the chloroethyl side chain and reactions involving the tertiary amine.

Nucleophilic Substitution Reactions:

The chlorine atom of the chloroethyl group serves as a leaving group and can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to a wide range of derivatives. A prominent example of this strategy is the synthesis of the antipsychotic drug thioridazine. wikipedia.orggpatindia.com In this synthesis, this compound is alkylated with 2-(methylthio)phenothiazine in the presence of a strong base like sodium amide. gpatindia.com

This reaction exemplifies a classic SN2 mechanism where the phenothiazine nitrogen acts as the nucleophile, displacing the chloride ion. This strategy is broadly applicable for the synthesis of other phenothiazine derivatives and related compounds.

Table 2: Derivatization of this compound via Nucleophilic Substitution

| Nucleophile | Reagent/Conditions | Product | Application/Significance |

| 2-(Methylthio)phenothiazine | Sodium amide, xylene, reflux | Thioridazine | Antipsychotic drug. wikipedia.orggpatindia.com |

| Various amines, thiols, alkoxides | Basic conditions | Substituted piperidine derivatives | Broad potential for creating libraries of compounds for drug discovery. |

N-Alkylation and Quaternization:

While the piperidine nitrogen is already methylated, further alkylation to form a quaternary ammonium salt is a possible derivatization, although less common for this specific molecule as it already contains a reactive alkylating group. In general, the N-alkylation of piperidines can be achieved using various alkylating agents in the presence of a base. researchgate.net For this compound, intramolecular quaternization to form the aziridinium ion is the more prominent reaction pathway. d-nb.info

The derivatization strategies for this compound are crucial for its application as a versatile intermediate in the synthesis of complex molecules with diverse biological activities. The ability to introduce a wide array of substituents through nucleophilic substitution on the chloroethyl chain is a cornerstone of its utility in medicinal chemistry.

Structural Elucidation and Advanced Analytical Characterization of 2 2 Chloroethyl 1 Methylpiperidine

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the molecular framework and atomic connectivity. For 2-(2-Chloroethyl)-1-methylpiperidine, a combination of NMR and MS techniques offers a complete picture of its chemical identity.

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the proton and carbon skeletons of a molecule.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. In the ¹H NMR spectrum of this compound, distinct signals are expected for the N-methyl group, the piperidine (B6355638) ring protons, and the 2-chloroethyl side chain.

The N-methyl group typically appears as a sharp singlet in the upfield region. The protons of the chloroethyl chain (-CH₂-CH₂-Cl) are expected to show as two separate multiplets, with the protons closer to the electronegative chlorine atom appearing further downfield. The protons on the piperidine ring would present as a series of complex, overlapping multiplets due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being adjacent to both the nitrogen and the ethyl side chain, would have a characteristic chemical shift.

Table 1: Representative ¹H NMR Data for this compound Data recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 2.25 | s (singlet) | 3H |

| Piperidine H2 | 2.60 | m (multiplet) | 1H |

| Piperidine H6 (eq, ax) | 2.75, 2.10 | m (multiplet) | 2H |

| Side Chain H1' (α to ring) | 1.95, 1.80 | m (multiplet) | 2H |

| Side Chain H2' (α to Cl) | 3.55 | t (triplet) | 2H |

Carbon-13 NMR is used to determine the number of unique carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to each carbon atom in the molecule.

The chemical shifts are influenced by the local electronic environment. The carbon of the N-methyl group appears upfield. The piperidine ring carbons (C2-C6) show characteristic shifts, with C2 and C6 being the most downfield due to their proximity to the nitrogen atom. The C2 carbon is further shifted due to substitution with the chloroethyl group. The side-chain carbons are identifiable, with the carbon bonded to the chlorine atom (C2') being significantly deshielded.

Table 2: Representative ¹³C NMR Data for this compound Data recorded in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| N-CH₃ | 42.5 |

| C2' (CH₂Cl) | 45.0 |

| C6 | 55.0 |

| C2 | 62.0 |

| C1' (CH₂) | 35.5 |

| C3 | 26.5 |

| C5 | 24.5 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and understanding complex spatial relationships. dtic.mil

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H2' and H1' of the side chain, and between H1' and the H2 proton of the piperidine ring. It would also map the entire spin system within the piperidine ring, showing correlations from H2 to H3, H3 to H4, and so on.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation). It is invaluable for definitively assigning the ¹H signals to their corresponding ¹³C counterparts in the molecular skeleton. For instance, the proton signal at ~2.25 ppm would correlate with the carbon signal at ~42.5 ppm, confirming both as the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different parts of the molecule. Key correlations would include the N-methyl protons (¹H) to the C2 and C6 carbons of the piperidine ring (¹³C), and the H2' protons of the side chain to the C2 carbon of the ring, confirming the attachment point of the side chain.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between protons, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry. In this molecule, ROESY could show correlations between the N-methyl protons and the axial protons at positions 3 and 5 of the piperidine ring, providing insight into the molecule's preferred conformation in solution.

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | H1' ↔ H2' | - | Connectivity of the chloroethyl side chain. |

| HSQC | N-CH₃ | N-CH₃ | Direct H-C attachments for all protonated carbons. |

| H2' | C2' | ||

| HMBC | N-CH₃ | C2, C6 | Connectivity of methyl group to the piperidine nitrogen. |

| H2' | C2 | Connectivity of the side chain to the C2 position of the ring. |

| ROESY | N-CH₃ ↔ H3ax, H5ax | - | Spatial proximity and conformational details. |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (formula C₈H₁₆ClN), the expected protonated molecule [M+H]⁺ would be measured. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern, with a second peak at [M+2+H]⁺ having approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Analysis of the fragmentation pattern in the MS/MS spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the chloroethyl side chain or α-cleavage at the piperidine ring, which is characteristic of amines.

Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data Analysis performed using ESI-TOF (Electrospray Ionization - Time of Flight).

| Ion | Formula | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₇³⁵ClN⁺ | 162.1044 | 162.1041 | Molecular Ion (³⁵Cl) |

| [M+2+H]⁺ | C₈H₁₇³⁷ClN⁺ | 164.1015 | 164.1012 | Molecular Ion (³⁷Cl Isotope) |

| [M-Cl]⁺ | C₈H₁₆N⁺ | 126.1277 | 126.1275 | Loss of Chlorine atom |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of a molecule after impact with a high-energy electron beam. For this compound, which has a molecular weight of 161.67 g/mol as a free base, the mass spectrum provides critical information about its molecular structure. sigmaaldrich.com

In EI-MS, the molecular ion peak (M+) for compounds containing chlorine atoms can be weak or even undetectable due to the lability of the C-Cl bond and the propensity for fragmentation. dtic.mil The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

For this compound, the primary fragmentation pathways are expected to involve the piperidine ring and the chloroethyl side chain. The most characteristic fragmentation would be the alpha-cleavage at the C2 position of the piperidine ring, leading to the loss of the chloroethyl group. Another significant fragmentation pathway is the cleavage of the bond between the piperidine ring and the side chain, resulting in a stable piperidinyl-methyl cation.

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the fragments containing it, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

Table 1: Predicted EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 161/163 | [C₈H₁₆ClN]⁺ | Molecular Ion (M⁺) |

| 126 | [C₇H₁₃N]⁺ | Loss of chloroethyl radical (•CH₂CH₂Cl) |

| 98 | [C₆H₁₂N]⁺ | Cleavage yielding the 1-methyl-piperidine cation |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |

| 42 | [C₂H₄N]⁺ | Common fragment in N-methylated amines |

This table is based on general fragmentation principles for aliphatic amines and chloroalkanes. dtic.millibretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to its aliphatic amine and alkyl halide moieties.

The spectrum is expected to be dominated by C-H stretching and bending vibrations from the piperidine ring and the ethyl chain. Strong, sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in alkanes. researchgate.net The presence of the N-methyl group and the CH₂ groups of the piperidine ring would contribute to this region. chemicalbook.comnist.gov Bending vibrations for CH₂ groups, known as scissoring, typically appear in the 1450-1475 cm⁻¹ range. researchgate.net

The C-N stretching vibration of the tertiary amine is expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The C-Cl stretching vibration for the chloroalkane group generally produces a band in the 600-800 cm⁻¹ region. The specific position of this band can provide information about the conformation of the chloroethyl group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (CH₂) | Bending (Scissoring) | 1450 - 1475 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1250 |

| C-Cl (Alkyl Halide) | Stretching | 600 - 800 |

This data is inferred from spectra of related compounds like N-methylpiperidine and general IR correlation tables. researchgate.netchemicalbook.comnist.gov

Chromatographic Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of pharmaceutical intermediates like this compound.

A typical method would employ reverse-phase HPLC, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. nih.govrsc.org The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, which complicates detection using a standard UV detector. dtic.mil While detection at a common wavelength like 254 nm would be insensitive, it is often possible to achieve detection at lower wavelengths, such as in the range of 200-230 nm, where the compound may exhibit some end-absorption. nih.gov However, the choice of mobile phase is critical at these low wavelengths to minimize background absorbance.

Table 3: Exemplary HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile / Water mixture nih.gov |

| Detection | UV at ~210 nm |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | Ambient or controlled (e.g., 20 °C) nih.gov |

The resulting chromatogram would show a major peak for the target compound and smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative purity assessment.

Solid-State Characterization Methods

Powder X-Ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the solid-state nature of materials. It is particularly valuable for analyzing crystalline substances, as each crystalline solid produces a unique diffraction pattern, often referred to as a 'fingerprint'. americanpharmaceuticalreview.com The hydrochloride salt of this compound is a powder, indicating a crystalline or polycrystalline nature suitable for PXRD analysis. sigmaaldrich.com

The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). This pattern is determined by the crystal lattice of the material. For this compound hydrochloride, PXRD analysis serves several critical functions:

Phase Identification: The obtained pattern can be compared to a reference pattern to confirm the identity of the crystalline form. mdpi.com

Purity Assessment: It can detect the presence of different crystalline phases or amorphous content, which would appear as additional peaks or a broad halo, respectively. mdpi.com

Structural Information: The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. researchpublish.com

The analysis requires a finely ground powder to ensure a random orientation of the crystallites. americanpharmaceuticalreview.com The resulting data provides definitive proof of the solid-state form, which is crucial for ensuring consistency in chemical and physical properties.

Auxiliary Analytical Methods in Complex Characterization

Beyond primary spectroscopic methods, several auxiliary analytical techniques are employed to provide a more complete profile of this compound. These methods are crucial for confirming the empirical formula, understanding its behavior in solution, and observing its solid-state morphology.

Elemental Analysis

Elemental analysis is a cornerstone technique for the verification of a compound's empirical and molecular formula by determining the mass percentages of its constituent elements. For this compound, this analysis is typically performed on its more stable hydrochloride salt, which has the molecular formula C8H17Cl2N. pharmaffiliates.com The theoretical weight percentages of carbon, hydrogen, nitrogen, and chlorine are calculated from the molecular formula and atomic weights of the elements. pharmaffiliates.com

Table 1: Theoretical Elemental Composition of this compound and its Hydrochloride Salt

| Compound Name | Molecular Formula | Carbon (C)% | Hydrogen (H)% | Nitrogen (N)% | Chlorine (Cl)% |

|---|---|---|---|---|---|

| This compound | C8H16ClN | 59.43 | 9.97 | 8.66 | 21.93 |

| This compound Hydrochloride | C8H17Cl2N | 48.49 | 8.65 | 7.07 | 35.79 |

Note: The values presented are calculated theoretical percentages.

Molar Conductance Measurements

Molar conductance measurements are utilized to determine the electrolytic nature of a compound in solution. This technique measures the conductivity of a solution containing a known concentration of the substance. The resulting data can indicate whether the compound exists as ions in solution and can provide insights into ion-pair formation and dissociation. For amine hydrochlorides, such as the salt of this compound, molar conductance would be expected to show behavior typical of a strong electrolyte in polar solvents.

The molar conductivity (Λm) is calculated from the measured conductivity (κ) and the molar concentration (c) of the electrolyte. The study of molar conductivity at different concentrations can yield the limiting molar conductivity (Λ°m), which represents the molar conductivity at infinite dilution where inter-ionic interactions are minimal.

Despite the relevance of this technique for characterizing ionic compounds, specific experimental data on the molar conductance of this compound or its hydrochloride salt in any particular solvent are not available in the reviewed scientific literature. General studies on piperidinium-based ionic liquids indicate that their conductivity is influenced by factors such as the nature of the anion, the length of the alkyl chain on the cation, and the properties of the solvent. nih.govresearchgate.net

Table 2: Molar Conductance Data for this compound

| Solvent | Concentration (mol/L) | Molar Conductance (S·cm²/mol) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Note: No specific experimental data for the molar conductance of this compound or its hydrochloride salt was found in publicly available scientific literature.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDAX) for Morphological and Elemental Composition Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a solid sample at high magnification. When coupled with Energy-Dispersive X-ray Spectroscopy (EDAX), it also allows for the qualitative and quantitative determination of the elemental composition of the sample's surface.

For a crystalline compound like this compound hydrochloride, SEM analysis would reveal details about its crystal habit, particle size, and shape. The EDAX spectrum would complement this by confirming the presence of carbon, nitrogen, and chlorine, providing a spatial distribution of these elements on the sample's surface. This combined analysis is particularly useful for identifying impurities and ensuring the homogeneity of the sample.

However, a review of the available scientific literature did not yield any specific SEM micrographs or EDAX spectra for this compound or its hydrochloride salt. Therefore, a detailed description of its morphological and elemental surface characteristics based on experimental data cannot be provided at this time.

Theoretical and Computational Chemistry Investigations of 2 2 Chloroethyl 1 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the geometric and electronic properties of molecules. For compounds like 2-(2-chloroethyl)-1-methylpiperidine, these methods are invaluable for understanding their behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Structure Optimization and Reaction Pathway Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules to find the most stable conformation (the minimum energy state). For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for optimizing molecular structures. nih.govmdpi.com This process determines bond lengths, bond angles, and torsion angles that correspond to the lowest energy state of the molecule.

Furthermore, DFT is instrumental in modeling reaction pathways. For this compound, a key reaction is the intramolecular cyclization to form a quaternary aziridinium (B1262131) ion, which is a crucial step in its biological activity. DFT can be used to calculate the energy profile of this reaction, identifying the transition state and the activation energy required for the reaction to occur. This provides a quantitative understanding of the compound's reactivity. Studies on similar chloroethylamine compounds have utilized DFT to model such cyclization reactions and subsequent nucleophilic attacks.

Ab Initio Methods for Electronic Structure and Energetic Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of electronic structure and energetic properties.

For a molecule like this compound, ab initio calculations can be used to determine its total energy, ionization potential, electron affinity, and other energetic properties with a high degree of accuracy. These calculations help in understanding the molecule's stability and its behavior in chemical reactions. While computationally more intensive than DFT, ab initio methods are the gold standard for benchmarking the results of other computational techniques. The insights gained from the electronic structure calculations can further be used to rationalize the molecule's chemical behavior and potential biological interactions.

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations, several descriptors can be derived that provide a quantitative measure of a molecule's reactivity. These descriptors are crucial for predicting how this compound will interact with other molecules.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). aimspress.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's chemical stability. aimspress.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity. nih.gov

For a related compound, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), DFT calculations have shown a HOMO-LUMO energy gap of 5.42 eV, suggesting significant stability. researchgate.net A similar analysis for this compound would reveal its kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital Data for an Analogous Piperidine Derivative (CEDP)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value not specified in source |

| ELUMO | Value not specified in source |

| Energy Gap (ΔE) | 5.42 |

Data for 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green regions represent neutral potential. researchgate.net

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, and also around the chlorine atom due to its electronegativity. The hydrogen atoms of the methyl and piperidine ring would likely show positive potential. This visualization helps in understanding how the molecule would interact with biological targets, such as receptors or enzymes. chemrxiv.org

Calculation of Chemical Hardness, Inertness, and Chemical Potential

Global reactivity descriptors, such as chemical hardness (η), chemical softness (S), and chemical potential (μ), can be calculated from the HOMO and LUMO energies.

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to receive electrons.

These parameters provide a quantitative basis for the reactivity principles described by the FMO theory. For this compound, the calculation of these descriptors would offer a deeper understanding of its chemical behavior and reactivity profile.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one |

Determination of Nucleophilicity and Electrophilicity Indices

The reactivity of this compound is dictated by the presence of two key reactive sites: the nucleophilic tertiary amine within the piperidine ring and the electrophilic center at the carbon atom bonded to the chlorine atom. Computational chemistry provides a powerful toolkit to quantify the reactivity at these sites through the calculation of various reactivity indices.

Conceptual Density Functional Theory (DFT) is a primary framework for calculating these indices. Global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity (ω) can be determined from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, indicating its nucleophilic character. Conversely, the antibonding orbital of the C-Cl bond contributes to the LUMO, highlighting the electrophilic nature of the ethyl chloride side chain.

To pinpoint reactivity at specific atomic sites, local reactivity descriptors are employed. Fukui functions (f(r)) and Parr functions are used to identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the local nucleophilicity (Nk) is expected to be highest at the nitrogen atom, confirming its role as a nucleophile. The local electrophilicity (ωk) would be concentrated on the carbon atom attached to the chlorine, which is the site prone to nucleophilic substitution reactions. echemi.com

| Reactivity Index | Predicted Center of High Reactivity | Description |

| Global Electrophilicity (ω) | Entire Molecule | A measure of the overall ability of the molecule to accept electrons. |

| Local Nucleophilicity (Nk) | Piperidine Nitrogen | Indicates the propensity of the nitrogen atom to donate electrons to an electrophile. |

| Local Electrophilicity (ωk) | Carbon adjacent to Chlorine | Highlights the susceptibility of this carbon atom to a nucleophilic attack. |

| Methyl Cation Affinity (MCA) | Piperidine Nitrogen | Quantifies the nucleophilic strength of the tertiary amine. |

| Methyl Anion Affinity (MAA) | Chloroethyl Group | Quantifies the electrophilic strength of the carbon atom bonded to chlorine. |

Predictive Modeling and Simulation

Computational Thermochemistry (e.g., Enthalpies of Formation)

Computational thermochemistry allows for the prediction of thermodynamic properties such as the enthalpy of formation (ΔHf°), which is crucial for understanding the stability and reaction energetics of a compound. These calculations are typically performed using high-level quantum mechanical methods, such as G3 or G4 theory, or more commonly with DFT methods coupled with appropriate basis sets.

The standard enthalpy of formation is defined as the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states at standard conditions. libretexts.org For this compound (C₈H₁₆ClN), the formation reaction from graphite (B72142) (C), hydrogen gas (H₂), nitrogen gas (N₂), and chlorine gas (Cl₂) would be:

8 C(graphite) + 8 H₂(g) + ½ N₂(g) + ½ Cl₂(g) → C₈H₁₆ClN(l/g)

While experimentally determined or high-accuracy computed values for the enthalpy of formation of this compound are not prominently available, values for related compounds can provide an estimation. For instance, the NIST Chemistry WebBook lists the gas-phase enthalpy of formation for 2-methylpiperidine (B94953) as -95.8 kJ/mol. nist.govnist.gov The introduction of the N-methyl and the 2-chloroethyl groups would alter this value. The chloroethyl group, in particular, would likely make the enthalpy of formation less negative (more positive) compared to an ethyl group due to the electronegativity and mass of the chlorine atom.

Computational methods can provide reliable estimates. The process involves geometry optimization of the molecule, followed by frequency calculations to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. The total electronic energy is then combined with these corrections to yield the enthalpy. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, can be used to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the computational method.

| Thermodynamic Parameter | Description | Relevance to this compound |

| Standard Enthalpy of Formation (ΔHf°) | Enthalpy change when 1 mole of a substance is formed from its elements in their standard states. libretexts.org | Indicates the thermodynamic stability of the molecule. Specific value not readily available. |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of a molecule at 0 Kelvin. | A necessary correction in the calculation of enthalpy. |

| Thermal Corrections | Corrections to the electronic energy to account for thermal effects at a given temperature. | Essential for obtaining accurate enthalpy values at standard conditions. |

Vibrational Frequency Analysis for Spectral Correlation

Vibrational frequency analysis, typically performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), is a cornerstone of computational chemistry for interpreting and predicting infrared (IR) and Raman spectra. nih.gov This analysis not only helps in the structural elucidation of a molecule but also confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies corresponding to the different functional groups present in the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations and basis set limitations. nih.gov

Expected Vibrational Modes:

C-H Stretching: Vibrations of the C-H bonds in the piperidine ring and the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. nanobioletters.com

C-N Stretching: The stretching of the C-N bonds of the tertiary amine would be observed in the 1000-1250 cm⁻¹ range.

C-Cl Stretching: The characteristic stretching vibration of the C-Cl bond is expected in the 600-800 cm⁻¹ region. materialsciencejournal.org This peak would be a key identifier for the chloroethyl group.

Piperidine Ring Vibrations: The breathing and deformation modes of the piperidine ring would give rise to a complex set of peaks in the fingerprint region (below 1500 cm⁻¹).

CH₂ and CH₃ Bending: Scissoring, wagging, twisting, and rocking motions of the methylene (B1212753) and methyl groups would also contribute to the complexity of the fingerprint region. nanobioletters.com

By comparing the computed IR and Raman intensities and vibrational frequencies with experimental spectra, a detailed assignment of the spectral bands can be achieved. This correlation provides strong evidence for the molecular structure and conformation. Studies on similar molecules like 2- and 3-methylpiperidine (B147322) have successfully used DFT calculations to assign their vibrational spectra. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| C-H Stretching | 2850-3000 | Piperidine ring, N-methyl, Chloroethyl chain |

| CH₂ Bending (Scissoring) | ~1450-1470 | Piperidine ring, Chloroethyl chain |

| CH₃ Bending | ~1370-1450 | N-methyl group |

| C-N Stretching | 1000-1250 | Tertiary amine |

| C-Cl Stretching | 600-800 | Chloroethyl group |

Molecular Docking Simulations for Chemical Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict the interaction between a ligand, such as this compound, and a protein target. The primary goal is to identify the binding mode and estimate the binding affinity, often represented by a scoring function which approximates the binding free energy.

The process of molecular docking involves several steps:

Preparation of the Receptor and Ligand: The 3D structures of the protein (receptor) and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Conformational Sampling: The conformational space of the ligand is explored within the defined binding site of the receptor. This generates a large number of possible binding poses.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity. The poses are then ranked based on their scores. mdpi.com

Given its structure, this compound has the potential to interact with various biological targets. The piperidine moiety is a common scaffold in many pharmacologically active compounds, known to interact with targets such as sigma receptors and various enzymes. clinmedkaz.orgnih.gov The chloroethyl group, being a reactive electrophile, can also form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in a protein's active site, leading to irreversible inhibition.

Molecular docking simulations could be employed to study the potential interaction of this compound with specific protein targets. For example, docking it into the active site of a receptor of interest would reveal potential hydrogen bonds, van der Waals interactions, and hydrophobic interactions. The docking score would provide a qualitative prediction of its binding affinity compared to other known ligands. Such studies are invaluable for generating hypotheses about the molecule's mechanism of action and for guiding the design of new, more potent analogs.

| Docking Parameter | Description | Application to this compound |

| Binding Affinity (Score) | A numerical score representing the predicted strength of the ligand-receptor interaction. Lower scores often indicate better binding. | Predicts how strongly the compound might bind to a biological target. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Reveals specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. |

| Covalent Docking | A specialized docking method that models the formation of a covalent bond between the ligand and the receptor. | Would be particularly relevant for modeling the reaction of the chloroethyl group with nucleophilic residues. |

Applications of 2 2 Chloroethyl 1 Methylpiperidine As a Synthetic Building Block

Role in the Synthesis of Pharmaceutical Intermediates

2-(2-Chloroethyl)-1-methylpiperidine serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, possessing both a nucleophilic tertiary amine and an electrophilic alkyl chloride, allows for its incorporation into diverse molecular scaffolds.

A significant application of this compound is in the preparation of antihistamines . The piperidine (B6355638) moiety is a common structural feature in many H1 receptor antagonists. rsc.org For instance, the synthesis of certain antihistamines involves the alkylation of a suitable nucleophile with this compound to introduce the 1-methylpiperidylethyl group, which is known to be important for antihistaminic activity. rsc.orgnih.gov

The compound is also utilized in the synthesis of antiarrhythmic agents . The piperidine ring is a key component in several Class I and Class III antiarrhythmic drugs. nih.govmdpi.com The synthesis of these drugs can involve the reaction of this compound with various aromatic or heterocyclic systems to produce the final active pharmaceutical ingredient. nih.govnih.gov For example, derivatives of N-(piperidylalkyl)trifluoroethoxybenzamides, which have shown potent antiarrhythmic activity, can be synthesized using this building block. nih.gov

Furthermore, this compound is a precursor in the synthesis of certain local anesthetics . nih.govfabad.org.tr The general structure of many local anesthetics comprises a lipophilic part, an intermediate chain, and a hydrophilic part (often a tertiary amine). nih.govmedscape.comslideshare.net The 1-methylpiperidine (B42303) group can act as the hydrophilic moiety, and its introduction into a molecule can be achieved by using this compound as the alkylating agent. fabad.org.trnih.gov

The following table provides a summary of the types of pharmaceutical intermediates synthesized using this compound.

| Pharmaceutical Class | Role of this compound |

| Antihistamines | Introduces the 1-methylpiperidylethyl group, a key pharmacophore. |

| Antiarrhythmic Agents | Forms the core piperidine structure of the active molecule. |

| Local Anesthetics | Provides the hydrophilic tertiary amine portion of the anesthetic. |

Precursor to Quaternary Ammonium (B1175870) Compounds and Piperidinium (B107235) Salts

The reactivity of the tertiary amine in the piperidine ring and the chloroethyl side chain makes this compound an excellent starting material for the synthesis of quaternary ammonium compounds (QACs) and piperidinium salts. researchgate.netmdpi.com These compounds have a wide range of applications, including as antimicrobial agents, surfactants, and phase-transfer catalysts. mdpi.comnih.gov

The synthesis of these salts typically involves the reaction of the tertiary amine with an alkylating agent, or the reaction of the chloroethyl group with a nucleophile, leading to the formation of a quaternary ammonium center. nih.govmdpi.comgoogleapis.com For example, reaction with methyl iodide would lead to the formation of a quaternary ammonium salt with a methyl group attached to the piperidine nitrogen.

A notable application in this area is the synthesis of ionic liquids (ILs) . conicet.gov.arauctoresonline.orggoogle.comcore.ac.ukuni-due.de Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in a variety of chemical reactions. auctoresonline.orguni-due.de Piperidinium-based ionic liquids can be synthesized from this compound by reacting it with a suitable heterocyclic compound, such as an imidazole, to form a piperidine-appended imidazolium (B1220033) salt. conicet.gov.ar These functionalized ionic liquids can act as task-specific catalysts. conicet.gov.ar

The general scheme for the synthesis of a piperidinium-based ionic liquid from this compound is shown below:

Scheme 1: Synthesis of a piperidine-appended imidazolium ionic liquid.

Utility in the Construction of Diverse Heterocyclic Frameworks

The reactive nature of this compound makes it a valuable tool for the construction of a variety of heterocyclic frameworks. This utility stems from its ability to participate in cyclization reactions, either intramolecularly or intermolecularly.

One key application is in multicomponent reactions (MCRs) , which are one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. researchgate.netnih.govresearchgate.netub.edubeilstein-journals.org The use of this compound in MCRs can lead to the rapid assembly of complex piperidine-containing scaffolds. researchgate.netnih.gov

Another important application is in the synthesis of spirocyclic compounds . nih.govwhiterose.ac.uknih.gov Spirocycles are compounds containing two rings that share a single common atom. The synthesis of spiro-piperidines can be achieved through various synthetic strategies, including intramolecular cyclization reactions where the chloroethyl group of a suitably functionalized derivative of this compound acts as the electrophile. whiterose.ac.uk

The table below summarizes some of the heterocyclic frameworks that can be constructed using this compound.

| Heterocyclic Framework | Synthetic Approach |

| Complex Piperidines | Multicomponent Reactions |

| Spiro-piperidines | Intramolecular Cyclization |

Application in the Synthesis of Complex Organic Molecules

Beyond its role in forming specific heterocyclic systems, this compound is a key building block for the synthesis of a broader range of complex organic molecules. Its ability to introduce the 1-methylpiperidylethyl moiety is valuable in creating molecules with specific steric and electronic properties.

A prominent example is its use in the synthesis of phenothiazine (B1677639) derivatives . Phenothiazines are a class of compounds with a tricyclic structure that have found applications in medicine as antipsychotic and antihistaminic agents. The synthesis of certain phenothiazine derivatives involves the N-alkylation of the phenothiazine core with this compound. This reaction attaches the piperidine-containing side chain, which is often crucial for the biological activity of the final compound.

The general reaction for the synthesis of a phenothiazine derivative using this compound is depicted below:

Scheme 2: Synthesis of a phenothiazine derivative.

Development of Novel Reagents for Organic Synthesis

The unique structural features of this compound also allow for its use as a precursor to novel reagents for organic synthesis. These reagents can then be employed to facilitate a variety of chemical transformations.

An important class of reagents developed from this compound are phase-transfer catalysts (PTCs) . nih.govcore.ac.ukbiomedres.usresearchgate.netbiomedres.us PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. biomedres.usbiomedres.us Quaternary ammonium salts derived from this compound can function as effective PTCs. nih.govcore.ac.uk These catalysts are particularly useful in reactions involving a water-soluble nucleophile and an organic-soluble substrate. biomedres.us

Furthermore, derivatives of this compound can be used to synthesize organometallic reagents . nih.govgoogle.com While less common, the piperidine moiety can be incorporated into ligands for metal catalysts, potentially influencing the catalyst's reactivity and selectivity. google.com

The development of these novel reagents expands the utility of this compound beyond its direct incorporation into target molecules, establishing it as a versatile platform for creating new synthetic tools.

Mechanistic Insights into the Chemical Interactions of 2 2 Chloroethyl 1 Methylpiperidine

Molecular Basis of Alkylation Reactions

The capacity of 2-(2-Chloroethyl)-1-methylpiperidine to act as an alkylating agent is rooted in its ability to undergo an intramolecular cyclization, a process known as neighboring group participation. nih.gov This reaction is a classic example of the mechanism employed by nitrogen mustards, where the nitrogen atom plays a crucial role in activating the molecule for subsequent reactions. nih.govd-nb.info

The process begins with the nucleophilic tertiary amine of the piperidine (B6355638) ring attacking the adjacent carbon atom that bears the chlorine atom. This intramolecular attack displaces the chloride ion (Cl⁻), which is a good leaving group. The result is the formation of a highly strained, three-membered heterocyclic cation known as an aziridinium (B1262131) ion. researchgate.netnih.gov Specifically, for this compound, this would be the 1-methyl-1-azoniabicyclo[4.1.0]heptane ion.

| Property | Value | Source |

| CAS Number | 58878-37-8 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₆ClN | sigmaaldrich.com |

| Molecular Weight | 161.67 g/mol (free base) | sigmaaldrich.com |

| Appearance | Powder (for hydrochloride salt) | sigmaaldrich.com |

| Melting Point | 133-137 °C (for hydrochloride salt) | sigmaaldrich.com |

Table 1: Physicochemical Properties of this compound.

Chemical Principles Governing Covalent Bond Formation with Nucleophilic Species

The formation of a covalent bond between the activated form of this compound and a nucleophile is the culmination of the alkylation process. This interaction is governed by fundamental principles of electrophilicity and nucleophilicity.

A covalent bond involves the sharing of electron pairs between two atoms. wikipedia.orglibretexts.org In this chemical context, the aziridinium ion formed from this compound is a powerful electrophile, meaning it is an electron-deficient species that readily accepts an electron pair. longdom.org A nucleophile is a chemical species that is electron-rich and can donate an electron pair to form a new covalent bond. longdom.org Common nucleophilic atoms found in biological systems and chemical reagents include oxygen, nitrogen, and sulfur, which are present in functional groups like water, amines, and thiols. longdom.org

The reaction proceeds via a nucleophilic ring-opening of the strained aziridinium ion. A nucleophile attacks one of the two carbon atoms of the aziridinium ring. This attack relieves the ring strain and results in the formation of a stable, covalent adduct. d-nb.infonih.gov The high reactivity of the aziridinium intermediate ensures that it is rapidly consumed by any available nucleophile. researchgate.net This process is highly efficient for creating a permanent covalent linkage. For instance, studies on analogous compounds have shown that they readily react with nucleophiles such as the guanine (B1146940) base in DNA, leading to alkylation. d-nb.info The choice of the nucleophile and the specific structure of the aziridinium ion can influence the regioselectivity of the ring-opening reaction. nih.gov

| Electrophile | Nucleophile Examples | Type of Bond Formed | Resulting Adduct |

| Aziridinium Ion | Water (H₂O) | C-O | Hydroxylated piperidine derivative |

| Aziridinium Ion | Amine (R-NH₂) | C-N | Amino-substituted piperidine derivative |

| Aziridinium Ion | Thiol (R-SH) | C-S | Thioether-linked piperidine derivative |

| Aziridinium Ion | Guanine (in DNA) | C-N | Alkylated guanine base |

Table 2: Examples of Covalent Bond Formation between the Aziridinium Ion Intermediate and Various Nucleophiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloroethyl)-1-methylpiperidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via alkylation of 1-methylpiperidine with 2-chloroethyl halides. Reaction optimization includes controlling temperature (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent to minimize byproducts). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

- Yield Enhancement : Adjusting pH during workup (e.g., sodium hydroxide washes to remove unreacted reagents) and inert atmosphere use (N₂/Ar) to prevent oxidation .